molecular formula C21H15ClN2 B12901630 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline CAS No. 75614-94-7

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline

Cat. No.: B12901630
CAS No.: 75614-94-7
M. Wt: 330.8 g/mol
InChI Key: ZAQFWWGDHWPIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline is a complex organic compound with the molecular formula C21H15ClN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline typically involves multi-component reactions. One efficient method is the one-pot synthesis, which combines isatoic anhydride, an amine, and 2-formylbenzoic acid in the presence of a catalyst such as montmorillonite K10 . This method is advantageous due to its simplicity, efficiency, and the availability of starting materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and catalyst-free conditions in acetic acid can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can modify the compound’s structure, potentially altering its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of functionalized isoindoloquinazolines .

Scientific Research Applications

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for their potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

    Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
  • 5-Phenylisoindolo[2,1-a]quinazolin-11(6aH)-one

Uniqueness

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline is unique due to its specific structural features, such as the chloro and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

75614-94-7

Molecular Formula

C21H15ClN2

Molecular Weight

330.8 g/mol

IUPAC Name

3-chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline

InChI

InChI=1S/C21H15ClN2/c22-16-10-11-19-18(12-16)20(14-6-2-1-3-7-14)23-21-17-9-5-4-8-15(17)13-24(19)21/h1-12,20H,13H2

InChI Key

ZAQFWWGDHWPIBW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC(C4=C(N31)C=CC(=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.